molecular formula C14H16N2O2 B590451 Aureusimine A CAS No. 1244033-70-2

Aureusimine A

Cat. No. B590451
CAS RN: 1244033-70-2
M. Wt: 244.294
InChI Key: OVNQNQOVBVQZCE-UHFFFAOYSA-N
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Description

Aureusimine A is a dipeptide produced by the bacterium Staphylococcus aureus . It is synthesized by the gene ausA . The biological function of Aureusimine A has been speculated to be involved in virulence factor gene expression in S. aureus .


Synthesis Analysis

The synthesis of Aureusimine A involves the gene ausA, which encodes the aureusimine dipeptide synthesis enzyme . A transposon mutant of ausA does not produce dipeptides .


Molecular Structure Analysis

The molecular formula of Aureusimine A is C14H16N2O2 and it has a molecular weight of 244.29 .

Future Directions

The future directions of research on Aureusimine A could involve further investigation into its biological role and potential applications. This could include studies on its mechanism of action, its potential role in bacterial virulence, and its potential as a target for antimicrobial drugs .

Mechanism of Action

properties

IUPAC Name

6-[(4-hydroxyphenyl)methyl]-3-propan-2-yl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9(2)13-14(18)16-11(8-15-13)7-10-3-5-12(17)6-4-10/h3-6,8-9,17H,7H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNQNQOVBVQZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(NC1=O)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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